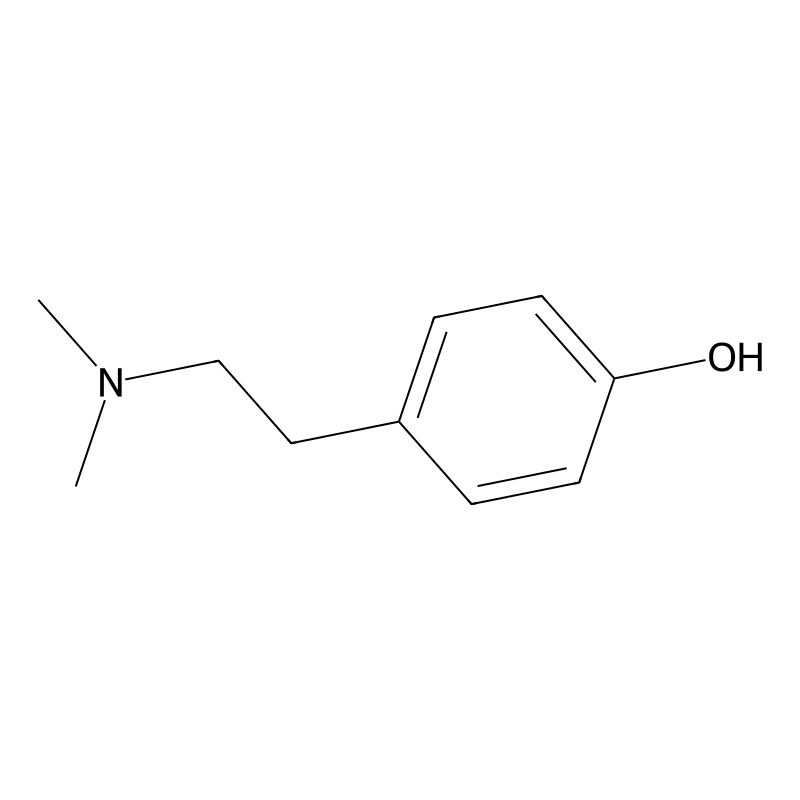

Hordenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hordenine (N,N-dimethyltyramine, CAS 539-15-1) is a naturally occurring phenethylamine alkaloid utilized in advanced cosmetic formulations, microbiological research, and neuropharmacology. As a tertiary amine, the free base form offers distinct lipophilicity and solubility in organic solvents (e.g., ethanol, chloroform, ether) compared to its water-soluble sulfate salt. Procurement of the free base is typically driven by its dual-action melanogenesis inhibition, its selective profile as a monoamine oxidase B (MAO-B) substrate, and its emerging role as a quorum-sensing inhibitor, making it a highly specialized biochemical standard and formulation ingredient .

Generic substitution of hordenine with its unmethylated precursor, tyramine, fails in both metabolic and microbiological applications. Tyramine is rapidly deaminated by intestinal MAO-A and acts as a potent catecholamine releaser, whereas hordenine is highly selective for MAO-B and resists intestinal MAO-A degradation, preventing off-target metabolic profiles in in vivo models [1]. Furthermore, substituting hordenine free base with hordenine sulfate alters formulation pH and phase partitioning; the free base is essential for lipid-based cosmetic matrices and organic synthesis workflows where salt dissociation or aqueous solubility would disrupt the target system [2].

Dual-Mechanism Melanogenesis Inhibition for Cosmetic Formulation

Unlike simple enzymatic inhibitors such as kojic acid, hordenine suppresses melanogenesis through a dual pathway, making it highly valuable for advanced cosmetic formulations. It directly inhibits tyrosinase activity (IC50 = 2.3 mM) while simultaneously suppressing cAMP production, which downregulates the expression of key melanogenic proteins (MITF, TRP-1, TRP-2). At 1.0 mM, hordenine reduces intracellular melanin content in human epidermal melanocytes by approximately 45% .

| Evidence Dimension | Intracellular melanin reduction |

| Target Compound Data | ~45% reduction at 1.0 mM (Hordenine) |

| Comparator Or Baseline | Simple tyrosinase inhibitors (lack protein downregulation) |

| Quantified Difference | Dual-action pathway suppression vs. single-target inhibition |

| Conditions | Human epidermal melanocytes (HEMn-DP) in vitro assay |

Justifies procurement for advanced skin-conditioning formulations that require both enzymatic inhibition and genetic downregulation of melanin synthesis.

Metabolic Stability and Intestinal MAO-A Resistance

Hordenine exhibits a fundamentally different metabolic stability profile compared to its unmethylated precursor, tyramine. Experimental data shows hordenine is a selective substrate for MAO-B with a Michaelis constant (Km) of 479 µM. Crucially, unlike tyramine, hordenine is not deaminated by intestinal MAO-A and does not produce contraction of isolated rat vas deferens, acting instead as an inhibitor of noradrenaline uptake [1].

| Evidence Dimension | Intestinal MAO-A deamination and vas deferens contraction |

| Target Compound Data | Resists MAO-A deamination; no contraction (Hordenine) |

| Comparator Or Baseline | Rapidly deaminated; produces contraction (Tyramine) |

| Quantified Difference | Complete resistance to MAO-A degradation compared to tyramine |

| Conditions | Rat intestinal epithelium and isolated vas deferens assay |

Essential for selecting a biochemical standard that avoids the rapid intestinal degradation and severe hypertensive effects associated with tyramine.

Enhanced Gastrin Release Efficacy in Functional Assays

In functional gastrointestinal models, hordenine demonstrates significantly higher efficacy in stimulating gastrin release than its unmethylated analog, tyramine. At equivalent doses of 83 nM/kg, hordenine enhances gastrin release by approximately 60%, whereas tyramine achieves only a 24% enhancement [1].

| Evidence Dimension | Gastrin release enhancement |

| Target Compound Data | ~60% enhancement at 83 nM/kg (Hordenine) |

| Comparator Or Baseline | ~24% enhancement at 83 nM/kg (Tyramine) |

| Quantified Difference | 2.5-fold greater stimulation of gastrin release |

| Conditions | In vivo rat bio-assay |

Proves hordenine is the superior procurement choice for functional assays targeting gastrin secretion and related gastrointestinal regulatory pathways.

Quorum Sensing Inhibition for Antimicrobial Adjuvants

Hordenine functions as a potent quorum-sensing (QS) inhibitor, significantly enhancing antibiotic efficacy in formulation. At 1.0 mg/mL, hordenine reduces C4-HSL signaling molecules by 79% and, when combined with netilmicin, reduces P. aeruginosa PAO1 biofilms by 88% [1]. In contrast, tyramine and its acetylated derivatives require substantially higher concentrations (e.g., 1-2 mg/mL) to achieve meaningful reductions in pyoverdine or biofilm biomass [2].

| Evidence Dimension | Quorum-sensing signal (C4-HSL) reduction |

| Target Compound Data | 79% reduction at 1.0 mg/mL (Hordenine) |

| Comparator Or Baseline | Requires 1-2 mg/mL for significant pyoverdine inhibition (Tyramine) |

| Quantified Difference | Superior synergistic biofilm disruption at lower relative active concentrations |

| Conditions | P. aeruginosa PAO1 biofilm assay with netilmicin adjuvant |

Validates hordenine as a high-value precursor for developing antibiotic accelerants and anti-biofilm treatments in microbiological research.

Lipid-Based Cosmetic Formulation for Hyperpigmentation

Due to its lipophilic free base structure and dual-mechanism tyrosinase/MITF inhibition, hordenine is optimally suited for non-aqueous or emulsion-based skin brightening serums where water-soluble salts (like hordenine sulfate) would fail to partition correctly into the epidermal layers.

Microbiological Assay Development for Biofilm Eradication

Hordenine's proven ability to reduce C4-HSL quorum-sensing signals by 79% makes it a critical standard for developing antibiotic adjuvants. It is specifically selected over tyramine to synergize with aminoglycosides (like netilmicin) in P. aeruginosa PAO1 biofilm disruption models [1].

Selective MAO-B Substrate in Neuropharmacological Screening

In receptor binding and metabolic assays requiring resistance to intestinal MAO-A degradation, hordenine is the preferred substrate. Its distinct metabolic profile compared to tyramine allows researchers to map MAO-B specific pathways without the confounding rapid deamination seen with unmethylated phenethylamines [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

6027-23-2 (hydrochloride)

622-64-0 (sulfate[2:1])

62493-39-4 (sulfate[1:1])

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types